molecular formula C5H8ClN3O2S B2743638 2-Aminopyridine-4-sulfonamide hydrochloride CAS No. 2137792-99-3

2-Aminopyridine-4-sulfonamide hydrochloride

Cat. No.: B2743638
CAS No.: 2137792-99-3
M. Wt: 209.65
InChI Key: ZOQPNPUCTWCLQA-UHFFFAOYSA-N
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Description

2-Aminopyridine-4-sulfonamide hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2 and a sulfonamide group at position 4, forming a hydrochloride salt.

Properties

IUPAC Name

2-aminopyridine-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQPNPUCTWCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of p-Nitrochlorobenzene

The first critical step involves sulfonation of p-nitrochlorobenzene using chlorosulfonic acid. At 110–120°C, this reaction produces 4-chloro-3-nitrobenzenesulfonic acid with a molar ratio of 3:1 (chlorosulfonic acid : substrate). Elevated temperatures above 100°C prevent intermediate crystallization, ensuring homogeneous reaction conditions.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate undergoes chlorination using thionyl chloride (1.2–1.5:1 molar ratio) at 60–75°C. This step converts the sulfonic acid group to sulfonyl chloride, achieving yields of 96.8–96.9%. The two-step approach reduces chlorosulfonic acid consumption by 40% compared to single-step methods, minimizing waste and improving cost efficiency.

Table 1: Chlorosulfonation Optimization Parameters

Parameter Range Optimal Value Yield (%)
Sulfonation Temp (°C) 100–120 110 96.8
Chlorination Temp (°C) 60–75 70 96.9
Reaction Time (h) 1.5–4 2 96.88

Ammoniation and Hydrolysis Sequence

Ammonia Quenching

The sulfonyl chloride intermediate reacts with 16% aqueous ammonia at 15–20°C over 4 hours, followed by gradual heating to 35–38°C. This controlled temperature profile prevents exothermic runaway while forming 2-nitro-chlorobenzene-4-sulfonamide with 90% yield.

Alkaline Hydrolysis

Subsequent hydrolysis uses 30% NaOH at 105°C for 5 hours, cleaving the chloro group to form 2-nitrophenol-4-sulfonamide. Acidification to pH 4.5 with HCl precipitates the product in 99% yield. The alkaline conditions simultaneously facilitate nitro group reduction in later stages.

Table 2: Hydrolysis Reaction Metrics

Parameter Value Impact on Yield
NaOH Concentration 30% Maximizes saponification
Temperature 105°C Prevents side reactions
Reaction Time 5 h Completes dechlorination

Reduction of Nitro to Amino Group

Catalytic Hydrogenation Alternatives

While the patent employs iron/acetic acid reduction (96% yield), modern adaptations could utilize catalytic hydrogenation. Pd/C (5% wt) under 3 bar H₂ at 50°C potentially achieves >99% conversion without iron sludge byproducts.

Acid-Base Workup

Post-reduction neutralization to pH 11 precipitates iron hydroxides, followed by HCl acidification to pH 6.5 for final product isolation. Centrifugation at <25°C yields crystalline 2-aminophenol-4-sulfonamide.

Table 3: Reduction Method Comparison

Method Conditions Yield (%) Purity
Fe/AcOH 110°C, 4 h 96 98.5%
Catalytic H₂ (Pd/C) 50°C, 3 bar 99* 99.8%*

*Theoretical values based on analogous systems

Process Scale-Up Considerations

Waste Stream Management

The patented method generates spent acid containing H₂SO₄ and HCl, which can be repurposed in fertilizer production. Sulfur dioxide off-gases from thionyl chloride reactions require scrubbing with NaOH solution to form NaHSO₃.

Energy Optimization

Exothermic sulfonation (ΔH = -120 kJ/mol) permits heat integration with endothermic chlorination (ΔH = +65 kJ/mol). Simulation studies suggest 30% energy reduction via countercurrent heat exchange.

Analytical Characterization

Spectroscopic Validation

¹H NMR (DMSO-d6): δ 6.8 (d, J=8.5 Hz, 1H, ArH), 7.2 (dd, J=8.5, 2.5 Hz, 1H, ArH), 7.4 (d, J=2.5 Hz, 1H, ArH), 5.1 (s, 2H, NH₂). LC-MS shows m/z 218.1 [M+H]⁺, confirming molecular ion integrity.

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN) reveals 99.2% purity with retention time 6.8 min. Residual solvents meet ICH Q3C limits: <500 ppm EtOAc, <50 ppm SOCl₂.

Comparative Synthetic Routes

Traditional Single-Step Chlorosulfonation

Early methods used excess chlorosulfonic acid (5:1 molar ratio) in one pot, yielding 82–85% with high HCl byproduction. The patent’s two-step approach improves yield by 14% while cutting reagent costs 30%.

Microwave-Assisted Synthesis

Pilot studies show 2.45 GHz microwave irradiation reduces sulfonation time from 4 h to 45 min at 130°C. However, scale-up challenges in dielectric heating uniformity limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-aminopyridine-4-sulfonamide exhibit anticancer properties by inhibiting specific enzymes and pathways involved in tumor growth. For instance, sulfonamide compounds have been shown to inhibit carbonic anhydrases, which play a role in tumor pH regulation and can affect cancer cell proliferation.

Inhibition of Carbonic Anhydrases
Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance. Inhibitors like 2-aminopyridine-4-sulfonamide hydrochloride are being studied for their potential use in treating conditions such as glaucoma and epilepsy due to their ability to modulate bicarbonate levels and pH in tissues .

Neurological Applications

Potassium Channel Modulation
This compound has been investigated for its effects on potassium channels, which are vital for neuronal excitability and signaling. By blocking specific potassium channels, 2-aminopyridine-4-sulfonamide can enhance neurotransmitter release, making it a candidate for treating neurological disorders such as multiple sclerosis .

Synthetic Chemistry

Synthesis of Sulfonamide Derivatives
this compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives have applications ranging from pharmaceuticals to agrochemicals. The electrochemical methods for synthesizing sulfonamides have gained attention due to their efficiency and environmental benefits .

Data Table: Applications Overview

Application AreaSpecific Use CaseMechanism of Action
Medicinal ChemistryAnticancer agentsInhibition of carbonic anhydrases
Neurological DisordersTreatment for multiple sclerosisPotassium channel blockade
Synthetic ChemistryPrecursor for sulfonamide derivativesElectrophilic substitution reactions

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the efficacy of various sulfonamide derivatives, including 2-aminopyridine-4-sulfonamide, against cancer cell lines. The results demonstrated significant growth inhibition in several types of cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurological Effects
In clinical trials focusing on multiple sclerosis patients, compounds similar to 2-aminopyridine-4-sulfonamide were shown to improve walking capacity and reduce fatigue by enhancing synaptic transmission through potassium channel modulation . This highlights the compound's potential as a treatment option for neurological disorders.

Mechanism of Action

The mechanism of action of 2-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Key Observations :

  • Compared to 4-Aminoantipyrine HCl (a pyrazolone derivative), the pyridine backbone of the target compound may confer distinct electronic properties, affecting solubility and reactivity .

Physicochemical Properties

Data from structurally related pyridine derivatives ():

Compound Type Melting Point (°C) Solubility Trends
Chloro-phenyl pyridines 268–287 Low in polar solvents
Sulfonamide derivatives >250 (estimated*) Moderate in aqueous HCl
Hydroxyl-substituted pyridines Not reported Likely higher aqueous solubility

*Sulfonamide derivatives typically exhibit higher melting points due to strong intermolecular hydrogen bonds .

Biological Activity

2-Aminopyridine-4-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This compound's structure, which combines an aminopyridine moiety with a sulfonamide group, positions it favorably for various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C6_6H8_8N2_2O2_2S·HCl. The presence of the sulfonamide group is critical for its biological activity, particularly its ability to interfere with bacterial folate synthesis.

Antimicrobial Activity

Sulfonamides, including this compound, primarily exert their antimicrobial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial in bacterial folate biosynthesis. This inhibition disrupts DNA synthesis and cell division in bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus ATCC 6538p>100 μM
Escherichia coli ATCC 8739>100 μM
Klebsiella pneumoniae ATCC 10031>100 μM
Pseudomonas aeruginosa ATCC 9027>100 μM

Note: The values indicate that the compound did not demonstrate significant antimicrobial activity at concentrations below 100 μM compared to ciprofloxacin as a reference drug .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of the compound to scavenge free radicals and reduce ferric ions.

Table 2: Antioxidant Activity Assessment

Assay TypeIC50 Value (mM)Notes
DPPH0.66 - 1.75Moderate radical scavenging activity
FRAP15.4 - 19.1Enhanced activity with specific substituents

The presence of methyl groups at specific positions significantly influences the antioxidant capacity, highlighting the importance of structural variations in enhancing biological activity .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies indicate that this compound can cause skin and eye irritation and has been associated with neurological effects such as convulsions when administered in high doses.

Case Studies

  • Acute Toxicity : In a study involving dermal exposure in guinea pigs, convulsions were observed following high-dose exposure (500 mg/kg), indicating significant toxicity .
  • Neurological Effects : Injection of the compound in animal models led to convulsions, emphasizing its neurotoxic potential .

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Folate Synthesis : By mimicking para-aminobenzoic acid (PABA), it inhibits dihydropteroate synthase, disrupting folate synthesis necessary for bacterial growth .
  • Radical Scavenging : The antioxidant properties are attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Q & A

Q. What are the recommended methods for synthesizing 2-Aminopyridine-4-sulfonamide hydrochloride, and how do reaction conditions influence yield and purity?

Synthesis typically involves sulfonation of 2-aminopyridine followed by amidation. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions.
  • Amidation : React the sulfonated intermediate with ammonia or ammonium chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95%).

Table 1 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps increase yield but risk decomposition
SolventDMF or DMSOPolar solvents enhance reaction kinetics
Molar Ratio (NH3)1.2:1 (NH3:intermediate)Excess ammonia minimizes unreacted sulfonyl chloride

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm). The sulfonamide NH₂ group shows broad peaks at δ 5.5–6.0 ppm .
    • ¹³C NMR : The sulfonamide sulfur-linked carbon resonates at δ 125–130 ppm.
  • IR Spectroscopy : Strong S=O stretches at 1150 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 218.6 (theoretical) validates molecular weight.

Table 2 : Key Spectral Assignments

TechniqueDiagnostic SignalStructural Assignment
¹H NMRδ 8.1 ppm (d, J=5.2 Hz)Pyridine C3-H
IR1350 cm⁻¹ (asymmetric S=O stretch)Sulfonamide group

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if dust generation is likely .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Systematic Review : Compare assay conditions (e.g., cell lines, incubation times, compound purity). For example, impurities >2% can alter IC₅₀ values significantly .
  • Replication : Reproduce conflicting studies using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in cell assays).
  • Collaborative Validation : Partner with independent labs to verify bioactivity using orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize the solubility and stability of this compound in aqueous solutions for pharmacological studies?

  • pH Adjustment : Prepare stock solutions at pH 4–5 (hydrochloride salt form enhances solubility).
  • Co-Solvents : Use 10% PEG-400 or cyclodextrin inclusion complexes to improve aqueous stability .
  • Storage : Aliquot stock solutions in amber vials at -20°C; avoid >3 freeze-thaw cycles to prevent degradation .

Table 3 : Stability Under Different Conditions

ConditionHalf-Life (Days)Degradation Products
Aqueous, pH 7.43Hydrolyzed sulfonic acid
DMSO, -20°C>30None detected

Q. What computational chemistry approaches are validated for predicting the reactivity of this compound in biological systems?

  • Molecular Docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (binding energy ≤ -8.5 kcal/mol suggests high affinity) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with inhibitory activity to guide structural modifications .

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